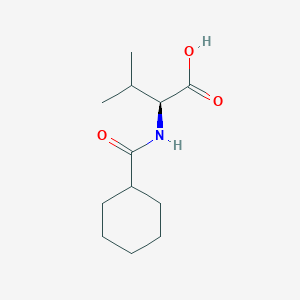
L-Valine, N-(cyclohexylcarbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(cyclohexylformamido)-3-methylbutanoic acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by its unique structure, which includes a cyclohexylformamido group attached to a chiral center, making it an interesting subject for research in stereochemistry and chiral separation techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(cyclohexylformamido)-3-methylbutanoic acid typically involves the formation of the chiral center through asymmetric synthesis. One common method is the catalytic asymmetric synthesis of α-chiral primary amines, which can then be further modified to introduce the cyclohexylformamido group . This process often involves the use of chiral catalysts and specific reaction conditions to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of (2S)-2-(cyclohexylformamido)-3-methylbutanoic acid may involve large-scale asymmetric synthesis techniques, including preparative-scale chromatography and enantioselective liquid–liquid extraction . These methods are designed to produce enantiopure compounds efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(cyclohexylformamido)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amido group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(2S)-2-(cyclohexylformamido)-3-methylbutanoic acid has a wide range of applications in scientific research:
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of (2S)-2-(cyclohexylformamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound’s chiral center allows it to bind selectively to enzymes and receptors, influencing their activity. This selective binding can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(cyclohexylamino)-3-methylbutanoic acid
- (2S)-2-(cyclohexylcarbamoyl)-3-methylbutanoic acid
- (2S)-2-(cyclohexylformamido)-3-ethylbutanoic acid
Uniqueness
(2S)-2-(cyclohexylformamido)-3-methylbutanoic acid is unique due to its specific cyclohexylformamido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
(2S)-2-(cyclohexanecarbonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H21NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
InChI Key |
XYLGNAIAXWHHNJ-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1CCCCC1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


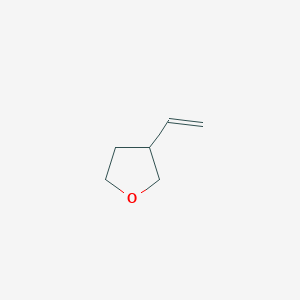
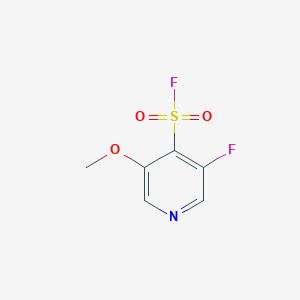
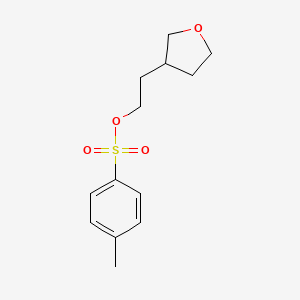
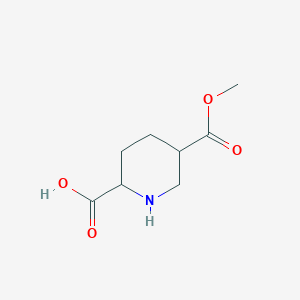
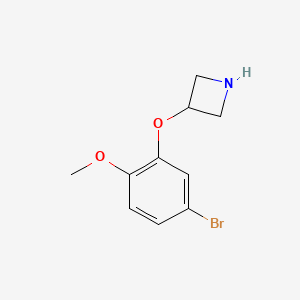
![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylatehydrochloride](/img/structure/B13561394.png)


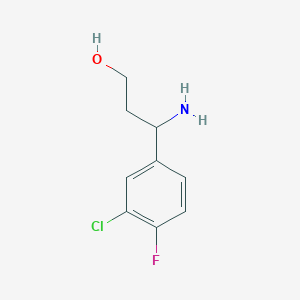
![rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13561428.png)
![2-[[4-[(1E)-2-[4-[[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]amino]-N,N,N-triethyl-2-oxoethanaminium Chloride](/img/structure/B13561434.png)

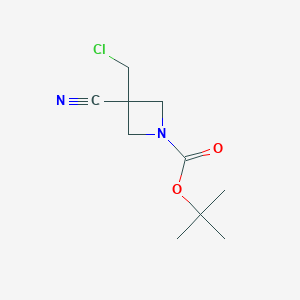
![rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B13561457.png)
